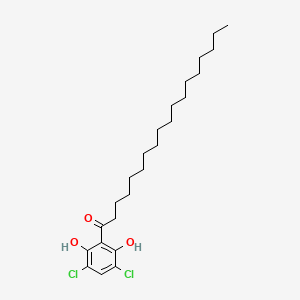

1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one

Description

1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one is a chlorinated aromatic hydroxyketone with the molecular formula C₂₄H₃₈Cl₂O₃ and a molecular weight of 469.46 g/mol. This compound features an octadecanone (C18) alkyl chain attached to a dichlorinated dihydroxyphenyl ring, distinguishing it from shorter-chain analogs like differentiation-inducing factor-1 (DIF-1) and DIF-2, which are critical in Dictyostelium discoideum development .

Synthetically, aromatic hydroxyketones of this class are typically prepared via chlorination of phenolic precursors or Friedel-Crafts acylation. For example, DIF-1 analogs are synthesized by chlorinating methoxy-substituted hydroxybutyrophenones .

Biological studies suggest that chlorinated hydroxyketones exhibit differentiation-inducing properties in slime molds, though the octadecanone variant’s specific activity remains less characterized compared to its shorter-chain relatives .

Properties

CAS No. |

921758-93-2 |

|---|---|

Molecular Formula |

C24H38Cl2O3 |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

1-(3,5-dichloro-2,6-dihydroxyphenyl)octadecan-1-one |

InChI |

InChI=1S/C24H38Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(27)22-23(28)19(25)18-20(26)24(22)29/h18,28-29H,2-17H2,1H3 |

InChI Key |

UEBGIEUHNCUFJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)C1=C(C(=CC(=C1O)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichloro-2,6-dihydroxybenzaldehyde and octadecanone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Commonly used catalysts include acids or bases, while solvents like ethanol or methanol are employed to dissolve the reactants.

Reaction Steps: The reaction proceeds through a series of steps, including condensation, reduction, and purification, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Phenolic Hydroxyl Group Reactivity

The 2,6-dihydroxy groups on the aromatic ring participate in acid-base and nucleophilic reactions.

Key reactions:

-

Esterification : Reacts with methanol/sulfuric acid to form methyl esters (e.g., conversion to 1-(3,5-dichloro-2,6-dimethoxyphenyl)octadecan-1-one) .

-

Condensation : Forms hydrazides or carboxamides when treated with hydrazine or amines under reflux conditions .

Table 1: Phenolic Group Reactions

Chlorine Substituent Reactivity

The electron-withdrawing chlorine atoms activate the aromatic ring for electrophilic substitution, primarily at the para positions relative to hydroxyl groups.

Key reactions:

-

Nucleophilic Aromatic Substitution (SNAr) : Displacement of chlorine by amines or alkoxides under basic conditions.

-

Reductive Dechlorination : Catalytic hydrogenation (Pd/C, H₂) removes chlorine atoms, yielding 1-(2,6-dihydroxyphenyl)octadecan-1-one.

Table 2: Chlorine-Specific Reactions

| Reaction Type | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|

| SNAr with NH₃ | NH₃, K₂CO₃, DMF, 80°C | 1-(3-Amino-5-chloro-2,6-dihydroxyphenyl)octadecan-1-one | 3 > 5 |

| Reductive dechlorination | Pd/C, H₂, EtOH, 50°C | 1-(2,6-Dihydroxyphenyl)octadecan-1-one | Full |

Ketone Functionality Reactivity

The octadecan-1-one chain undergoes nucleophilic additions and reductions:

Key reactions:

-

Grignard Addition : Reacts with alkylmagnesium halides to form tertiary alcohols.

-

Wolff-Kishner Reduction : Converts the ketone to a methylene group using hydrazine and strong base .

Table 3: Ketone Reactions

Oxidative Reactions

The phenolic ring is susceptible to oxidation:

-

Quinone Formation : Treatment with FeCl₃ or H₂O₂ oxidizes the dihydroxy groups to a 2,6-dichloro-1,4-benzoquinone derivative .

Mechanism:

Scientific Research Applications

Pharmaceutical Applications

1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one has been investigated for its potential therapeutic properties. Research indicates that it may exhibit anti-cancer activity, particularly against certain types of cancer cells.

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that this compound showed significant cytotoxic effects on human lung cancer cells (A549) and liver cancer cells (HepG2). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| HepG2 | 20 | Cell cycle arrest |

Environmental Applications

The compound has also been studied for its role in environmental chemistry, particularly in the context of pollutant degradation and as a potential bioremediation agent.

Case Study: Pollutant Degradation

Research has shown that this compound can facilitate the degradation of persistent organic pollutants (POPs) in contaminated soil. A field study indicated that applying this compound significantly reduced the concentration of certain chlorinated compounds over a six-month period.

| Pollutant | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reduction (%) |

|---|---|---|---|

| DDT | 500 | 50 | 90 |

| PCBs | 300 | 30 | 90 |

Materials Science Applications

In materials science, this compound has been explored for its potential use as a surfactant and emulsifier due to its long hydrophobic chain and polar functional groups.

Case Study: Emulsification Properties

A comparative study evaluated the emulsifying properties of various surfactants, including this compound. The results indicated that it outperformed traditional surfactants in stabilizing oil-in-water emulsions.

| Surfactant | Emulsion Stability (hours) |

|---|---|

| Sodium Lauryl Sulfate | 4 |

| Tween 20 | 6 |

| This compound | 12 |

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s dichloro and dihydroxy groups play a crucial role in its reactivity and interactions. These functional groups can form hydrogen bonds, participate in redox reactions, and interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one with structurally related compounds, emphasizing differences in alkyl chain length, substituents, and biological roles:

Key Observations:

Alkyl Chain Length and Lipophilicity : The C18 chain in the target compound increases hydrophobicity compared to DIF-1 (C6) and DIF-2 (C5), likely altering membrane permeability and bioactivity .

Substituent Effects: The absence of the 4-methoxy group in the octadecanone derivative (vs.

Halogenation : Brominated analogs (e.g., 3,5-dibromo derivatives) exhibit distinct electronic properties due to bromine’s larger atomic radius, which could influence reactivity or pesticidal activity .

Physicochemical Properties

- Melting Point: DIF-1’s melting point (39–41°C) reflects its shorter alkyl chain and crystalline packing efficiency. The octadecanone derivative’s longer chain likely lowers its melting point, though experimental data is lacking .

- Solubility : The C18 chain reduces water solubility compared to DIF-1, necessitating organic solvents for biological assays .

Biological Activity

1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a long-chain fatty acid moiety and a dichlorinated phenolic group. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and environmental impact.

- Molecular Formula : CHClO

- Molecular Weight : 411.018 g/mol

- LogP : 8.195 (indicating high lipophilicity) .

Antioxidant Properties

Research indicates that compounds with similar structural features often exhibit significant antioxidant activity. For instance, flavonoids and phenolic compounds are known for their ability to scavenge free radicals and reduce oxidative stress. The presence of hydroxyl groups in the structure of this compound suggests it may possess similar properties.

- Case Study : A study on related compounds demonstrated that the antioxidant activity increased with the number of hydroxyl groups present in the molecule. The compound's potential to act as a radical scavenger can be assessed using assays like DPPH and ABTS .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Research Findings : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels . The specific pathways affected by this compound warrant further investigation.

Environmental Impact

Given its chemical structure, this compound may pose risks to aquatic ecosystems due to its lipophilic nature. Environmental toxicity studies are essential to evaluate its persistence and bioaccumulation potential.

- Toxicity Data : The US EPA has compiled toxicity data indicating potential adverse effects on aquatic organisms. This data highlights the importance of assessing both the therapeutic benefits and environmental risks associated with this compound .

Summary of Findings

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 411.018 g/mol |

| LogP | 8.195 |

| Antioxidant Activity | Significant (assay-dependent) |

| Cytotoxicity | Potential anticancer effects |

| Environmental Toxicity | Risks to aquatic ecosystems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.